molecular formula C16H14N2OS2 B2962105 (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one CAS No. 691869-00-8

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Cat. No.: B2962105
CAS No.: 691869-00-8
M. Wt: 314.42
InChI Key: WDKDRHPDBKTMAS-BQYQJAHWSA-N
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Description

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one is a complex organic compound featuring an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the benzylsulfanyl group and the but-3-en-2-one moiety. Key steps may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Formation of the But-3-en-2-one Moiety: This can be accomplished through aldol condensation reactions involving suitable aldehyde and ketone precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b][1,3]thiazole core is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-4-[6-(methylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
  • (3E)-4-[6-(ethylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Uniqueness

The presence of the benzylsulfanyl group in (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one imparts unique steric and electronic properties compared to its methyl or ethyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-12(19)7-8-14-15(17-16-18(14)9-10-20-16)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDRHPDBKTMAS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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